An In-depth Technical Guide to 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide (Niclosamide)
An In-depth Technical Guide to 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide (Niclosamide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide, an anthelmintic agent more commonly known as Niclosamide. Initially developed for the treatment of tapeworm infections, Niclosamide has garnered significant scientific interest for its potential in a wide array of therapeutic areas, including oncology, virology, and metabolic diseases. This is attributed to its multifaceted mechanism of action, which extends beyond its effects on parasites to the modulation of key cellular signaling pathways in mammalian cells. This document synthesizes the current understanding of Niclosamide's physicochemical properties, delves into its complex mechanisms of action, outlines its pharmacokinetic profile, and details methodologies for its analysis. Furthermore, it explores its established and investigational therapeutic applications and provides a summary of its safety and toxicological profile.
Chemical and Physical Properties
Niclosamide is a chlorinated salicylanilide derivative. First synthesized in 1958, it is recognized on the World Health Organization's List of Essential Medicines.[1] Its chemical structure is characterized by two chlorinated phenyl rings linked by an amide bond, with a hydroxyl group ortho to the amide on one of the rings.
Chemical Structure:
Figure 1: Chemical Structure of 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide (Niclosamide)
The fundamental physicochemical properties of Niclosamide are summarized in the table below, which are critical for its formulation and delivery.
| Property | Value | References |
| IUPAC Name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | [1] |
| Synonyms | Niclosamide, Niclocide, Fenasal, Bayluscide | [1][2] |
| CAS Number | 50-65-7 | [1] |
| Molecular Formula | C₁₃H₈Cl₂N₂O₄ | [1] |
| Molecular Weight | 327.12 g/mol | [1] |
| Appearance | Yellowish-white or yellowish fine crystals | |
| Melting Point | 225 to 230 °C (437 to 446 °F) | [1] |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol, and acetone/methanol mixtures. | [3][4][5][6] |
| pKa | 5.6 |
Multifaceted Mechanisms of Action
Niclosamide's therapeutic effects, both established and investigational, stem from its ability to interfere with fundamental cellular processes. Its mechanisms are context-dependent, affecting parasites and mammalian cells differently.
Anthelmintic Action: Mitochondrial Uncoupling
The primary mechanism of Niclosamide against tapeworms is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[2][7] By acting as a protonophore, it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of the parasite's primary energy source, causing paralysis and death.[8] Additionally, it inhibits glucose uptake and anaerobic metabolism in the tapeworm.[1]
Caption: Niclosamide's anthelmintic mechanism via mitochondrial uncoupling.
Repurposed Actions: Modulation of Eukaryotic Signaling Pathways
In mammalian cells, particularly cancer cells, Niclosamide has been shown to modulate a host of signaling pathways critical for cell proliferation, survival, and differentiation. This has led to its investigation as a potential therapeutic agent for a variety of diseases.[9][10]
The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, promoting tumor growth. Niclosamide inhibits this pathway by promoting the degradation of the Wnt co-receptor LRP6 and the key signaling protein Dishevelled-2 (Dvl2).[11][12][13] This leads to a reduction in cytosolic β-catenin, preventing its translocation to the nucleus and subsequent transcription of Wnt target genes involved in proliferation.[11][14]
Caption: Niclosamide inhibits the Wnt/β-catenin signaling pathway.
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism and is often dysregulated in cancer. Niclosamide inhibits mTORC1 signaling, which can lead to the induction of autophagy.[15][16] This inhibition is not due to a direct effect on the mTOR kinase but is linked to Niclosamide's protonophoric activity, which lowers cytoplasmic pH.[17][18][19]
Signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappa B (NF-κB) are transcription factors that play crucial roles in cancer cell proliferation, survival, and inflammation. Niclosamide has been shown to inhibit both of these pathways. It blocks STAT3 activation, nuclear translocation, and transactivation.[20] For the NF-κB pathway, Niclosamide can inhibit TNF-α-induced activation by blocking steps involving TAK1 and IKK, key kinases in the pathway.[21][22][23]
Induction of Apoptosis and Autophagy
A consequence of Niclosamide's impact on various signaling pathways and mitochondrial function is the induction of programmed cell death (apoptosis) and autophagy. It can induce apoptosis in cancer cells through both caspase-dependent and -independent mechanisms.[24][25][26][27] The induction of autophagy by Niclosamide is complex and can be either a pro-survival or pro-death mechanism depending on the cellular context.[24][26][28][29]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Niclosamide is characterized by its low systemic absorption after oral administration.[30] This property is advantageous for its use as an intestinal anthelmintic, as it allows the drug to reach high concentrations in the gut where the tapeworms reside, while minimizing systemic side effects.[31]
-
Absorption: Minimally absorbed from the gastrointestinal tract.
-
Distribution: Largely confined to the gastrointestinal tract.
-
Metabolism: The small fraction of absorbed Niclosamide is rapidly metabolized. Its primary degradants are 2-chloro-4-nitroaniline (2C4NA) and 5-chlorosalicylic acid (5CSA).[32][33]
-
Excretion: The majority of an oral dose is excreted unchanged in the feces.[30]
Caption: Simplified pharmacokinetic pathway of Niclosamide.
Analytical Methodologies
The quantification of Niclosamide in various matrices, including pharmaceutical formulations, biological samples, and environmental samples, is crucial for quality control, pharmacokinetic studies, and environmental monitoring. A range of analytical techniques has been employed for its estimation.[34]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) with UV detection is a common method for the determination of Niclosamide in bulk and dosage forms.[35] Liquid chromatography-mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it suitable for the analysis of Niclosamide and its metabolites in complex biological and environmental samples.[32][33]
-
Spectrophotometric Methods: UV-Visible spectrophotometry, including derivative spectrophotometry, provides a simpler and more accessible method for quantification in pharmaceutical preparations.[35][36]
Example Experimental Protocol: HPLC Analysis of Niclosamide
This protocol is a representative example for the determination of Niclosamide in a pharmaceutical dosage form.
-
Standard and Sample Preparation:
-
Prepare a standard stock solution of Niclosamide (e.g., 100 µg/mL) in methanol.
-
For tablets, weigh and finely powder a number of tablets. Dissolve an accurately weighed portion of the powder equivalent to a known amount of Niclosamide in a suitable solvent (e.g., acetone), then dilute with the mobile phase to achieve a final concentration within the calibration range.[35]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[35]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[35]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 351 nm for first derivative or 254 nm).[35]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Construct a calibration curve by injecting a series of standard solutions of known concentrations.
-
Inject the sample solution and determine the concentration of Niclosamide by comparing its peak area with the calibration curve.
-
Therapeutic Applications and Research Horizons
While its primary clinical use remains the treatment of tapeworm infections, the repurposing of Niclosamide is an active area of research.[37]
-
Anthelmintic: Effective against various tapeworm infestations, including those caused by Taenia saginata (beef tapeworm), Taenia solium (pork tapeworm), and Diphyllobothrium latum (fish tapeworm).[2]
-
Oncology: Preclinical studies have shown its efficacy against a wide range of cancers, including colorectal, breast, prostate, lung, and ovarian cancers, as well as leukemia.[10] Its ability to target cancer stem cells is of particular interest.[22]
-
Antiviral: Niclosamide has demonstrated broad-spectrum antiviral activity against viruses such as SARS-CoV, Zika, and Ebola, often by inhibiting viral entry into host cells.[10]
-
Antibacterial: It has shown activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Helicobacter pylori.[10][38][39]
-
Metabolic Diseases: Studies in animal models suggest that Niclosamide can improve symptoms of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[9]
-
Neurological Disorders: Emerging research indicates potential therapeutic benefits in neurological conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS), possibly through its anti-inflammatory and neuroprotective effects.[40]
Synthesis Overview
Niclosamide is typically synthesized through an amide coupling reaction. A common laboratory and industrial synthesis involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline. The reaction is often facilitated by a coupling agent, such as phosphorus trichloride, in a suitable solvent.[41]
Caption: General synthesis scheme for Niclosamide.
Safety and Toxicology
For its use as an intestinal anthelmintic, Niclosamide has a favorable safety profile, which is largely attributed to its poor systemic absorption.[31]
-
Human Safety: Common side effects are generally mild and gastrointestinal in nature, including nausea, vomiting, and abdominal pain.[1][7]
-
Acute Toxicity: It has low acute toxicity in mammals. For instance, oral doses up to 4500-6000 mg/kg/day for four weeks did not produce toxic symptoms in dogs.[30]
-
Systemic Exposure: The safety profile for systemic delivery, which would be required for many of its repurposed applications, is not as well-established and is an area of ongoing investigation.[31]
-
Environmental Toxicity: Niclosamide is highly toxic to fish, mollusks, and other aquatic invertebrates, and its use as a pesticide or molluscicide requires careful environmental management.[30]
Conclusion
5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide (Niclosamide) is a molecule of significant and expanding interest. From its well-established role as a safe and effective oral anthelmintic, it has emerged as a powerful pharmacological tool with the potential to treat a multitude of complex diseases. Its ability to modulate several key signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB, underpins its promising anticancer, antiviral, and anti-inflammatory activities. The primary challenge for its broader clinical application lies in overcoming its poor aqueous solubility and low systemic bioavailability. Future research focused on novel formulations, delivery systems, and the development of more soluble analogs will be critical to unlocking the full therapeutic potential of this versatile compound.
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